molecular formula C7H16ClNO B7970147 3-Methoxy-4-methylpiperidine hydrochloride

3-Methoxy-4-methylpiperidine hydrochloride

Cat. No.: B7970147
M. Wt: 165.66 g/mol
InChI Key: MAORXTSKSCEPHH-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research and industrial applications.

Chemical Reactions Analysis

3-Methoxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). Piperidine derivatives are well-known for their biological activity, and 3-Methoxy-4-methylpiperidine hydrochloride is no exception. It has been explored for its potential effects on various receptors, including those involved in neurological pathways. The compound's ability to modulate receptor activity positions it as a candidate for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in synthesizing various APIs due to its role as a building block. For instance, it has been employed in the synthesis of donepezil, a widely used medication for Alzheimer's disease . The methodologies often involve multi-step reactions that enhance the compound's pharmacological properties while ensuring high yields and purity.

Organic Synthesis

Chiral Resolution
The stereochemical properties of this compound allow for effective chiral resolution processes. This capability is crucial in synthesizing enantiomerically pure compounds, which are often required in pharmaceutical applications to ensure efficacy and reduce side effects. The synthesis typically begins with 4-methylpiperidine, followed by methoxylation and chiral resolution to isolate the desired enantiomer.

Reactivity and Functionalization
The chemical reactivity of this compound includes methoxylation and the formation of various derivatives through functionalization. Its structure allows for further modifications that can lead to new compounds with enhanced biological activities or improved pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Study on CNS Activity : Research has demonstrated that this compound acts as a ligand influencing receptor activity within the CNS. Specific studies have focused on its interactions with neurotransmitter receptors, showcasing its potential therapeutic effects .
  • Synthesis Methodologies : Various synthetic routes have been developed to optimize the yield of this compound. These include both laboratory-scale and industrial-scale processes that employ advanced purification techniques to achieve high-quality products suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methoxy-4-methylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:

Biological Activity

3-Methoxy-4-methylpiperidine hydrochloride (also referred to as trans-3-Methoxy-4-methylpiperidine hydrochloride) is a chemical compound that has garnered attention due to its significant biological activity, particularly as a ligand for various receptors and enzymes. This article provides a comprehensive overview of its biological activity, synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Synthesis

The compound is derived from 4-methylpiperidine, which undergoes methoxylation followed by chiral resolution to isolate the desired enantiomer. The final product is obtained by forming a hydrochloride salt through the reaction of the free base with hydrochloric acid. The structure can be represented as follows:

C7H15ClNO\text{C}_7\text{H}_{15}\text{Cl}\text{N}\text{O}

Biological Activity

Mechanism of Action:
this compound acts primarily as a ligand that can influence receptor activity, thereby modulating various biological responses. Its interactions can affect several signaling pathways, particularly in the central nervous system (CNS). The specific mechanisms can vary based on the target receptor and the biological context .

Pharmacological Applications:
Research has indicated that this compound may have potential applications in pharmacology, particularly regarding its effects on neurotransmitter systems. It has been studied for its role in modulating dopamine and serotonin receptors, which are critical in the treatment of various neurological disorders .

Case Studies and Research Findings

  • CNS Effects:
    A study highlighted the compound's ability to modulate receptor activity within the CNS. It demonstrated significant effects on behavioral models indicative of anxiety and depression, suggesting potential therapeutic applications in mood disorders .
  • Receptor Interaction:
    In vitro studies revealed that this compound could selectively bind to certain receptor subtypes, leading to varied pharmacological outcomes. For instance, it showed promising results as a selective antagonist for specific serotonin receptors, which could be beneficial in treating conditions like anxiety and depression .
  • Toxicity and Safety Profile:
    Toxicological assessments indicated that the compound exhibited low cytotoxicity in cell viability assays, suggesting a favorable safety profile at therapeutic concentrations. This aspect is crucial for its potential use in clinical settings .

Table 1: Pharmacological Properties of this compound

PropertyValue
Molecular Weight159.66 g/mol
SolubilitySoluble in water
Binding Affinity (Ki)Varies by receptor
Cytotoxicity (IC50)>100 µM

Table 2: Comparison of Biological Activities

Study ReferenceBiological ActivityObservations
CNS ModulationSignificant behavioral changes
Receptor BindingSelective antagonist properties
Cytotoxicity TestsLow toxicity at therapeutic doses

Properties

IUPAC Name

3-methoxy-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORXTSKSCEPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-73-7
Record name rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride
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